molecular formula C9H9ClN2O2 B12612938 Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-

Cat. No.: B12612938
M. Wt: 212.63 g/mol
InChI Key: GKDYGZDTYBFEGW-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is an organic compound with the molecular formula C9H9ClN2O2 It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a 4-chloro-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, typically involves the reaction of cyclopropanamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution of the chlorine atom by nucleophiles. This mechanism is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the 4-chloro-3-nitrophenyl group.

    4-Chloro-3-nitroaniline: Contains the 4-chloro-3-nitrophenyl group but lacks the cyclopropane ring.

    Cyclopropanamine, 1-(4-nitrophenyl)-: Similar structure but without the chlorine atom.

Uniqueness

Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is unique due to the presence of both the cyclopropane ring and the 4-chloro-3-nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9ClN2O2/c10-7-2-1-6(9(11)3-4-9)5-8(7)12(13)14/h1-2,5H,3-4,11H2

InChI Key

GKDYGZDTYBFEGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N

Origin of Product

United States

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